Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)benzoate
Overview
Description
“Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C14H19BO4 . It is also known by its IUPAC name, methyl 4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a boron atom bonded to an oxygen atom and a carbon atom, forming a boronic ester. The boron atom is also part of a dioxaborolane ring, which is tetramethylated .Chemical Reactions Analysis
This compound is often used in palladium-catalyzed coupling reactions . These reactions are a type of carbon-carbon bond-forming reaction and are widely used in the synthesis of complex organic molecules.Physical and Chemical Properties Analysis
The molecular weight of this compound is 262.11 g/mol . It has a complex structure with several functional groups, including a boronic ester and a carboxylate ester .Scientific Research Applications
Synthesis and Characterization
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate is a boric acid ester intermediate with a benzene ring structure, typically obtained via a three-step substitution reaction. The compound and its variants have been a subject of extensive synthesis and structural analysis. For instance, research has documented the synthesis, crystal structure, and vibrational property studies of related compounds. Their structures are confirmed using FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Single crystals are measured by X-ray diffraction, subjected to crystallographic and conformational analyses, and their molecular structures are calculated using density functional theory (DFT). The conformational analysis indicates that the molecular structures optimized by DFT are consistent with the crystal structures determined by X-ray diffraction. These studies shed light on the physicochemical properties and the molecular electrostatic potential of the compounds (Huang et al., 2021) (Huang et al., 2021) (Wu et al., 2021).
Application in Borylation and Catalysis
The compound is also pivotal in borylation processes. For instance, research shows the effective use of Pd-catalyzed borylation of arylbromides with the successive use of 2,2′-bis(1,3,2-benzodioxaborole) and pinacol, proving especially effective in the borylation of arylbromides bearing sulfonyl groups (Takagi & Yamakawa, 2013).
Material and Physicochemical Analysis
Moreover, the compound has been used as a raw material for other complex chemical syntheses. For instance, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been analyzed for its structure using FT-IR, 1H NMR, 13C NMR, MS spectroscopies, and X-ray diffraction. The molecular structure calculations and their consistency with X-ray diffraction data have been extensively studied (Liao et al., 2022).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BF3O4/c1-13(2)14(3,4)23-16(22-13)9-6-7-10(12(20)21-5)11(8-9)15(17,18)19/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZBIAASSSCFDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BF3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.